![molecular formula C15H10N2O B13447293 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrrolocarbazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a fused pyrrole and carbazole ring system with an aldehyde functional group at the 3-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
化学反応の分析
Types of Reactions
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxylic acid.
Reduction: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学的研究の応用
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde has significant applications in various fields:
作用機序
The primary mechanism of action of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde involves the inhibition of Pim kinases. These kinases are serine/threonine-specific and play a crucial role in cell survival, proliferation, and migration . By inhibiting these kinases, the compound disrupts various signaling pathways, leading to reduced cancer cell growth and metastasis . Additionally, it affects the phosphorylation of downstream substrates such as Bad, which is involved in apoptotic processes .
類似化合物との比較
Similar Compounds
Staurosporine: Another indolocarbazole with potent kinase inhibitory activity.
Rebeccamycin: A pyrrolocarbazole derivative with anticancer properties.
K252a: An indolocarbazole known for its neuroprotective effects.
Uniqueness
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is unique due to its selective inhibition of the Pim kinase family, which distinguishes it from other similar compounds that may target a broader range of kinases . This selectivity makes it a valuable tool in cancer research and drug development .
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
InChIキー |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
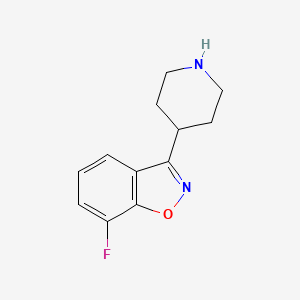
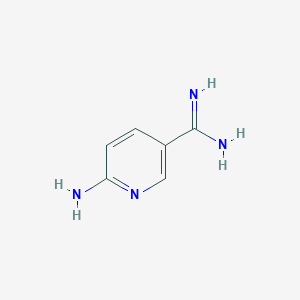
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
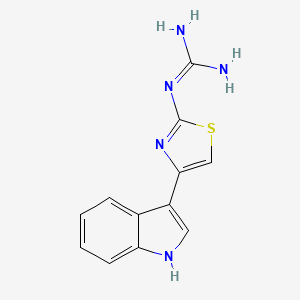
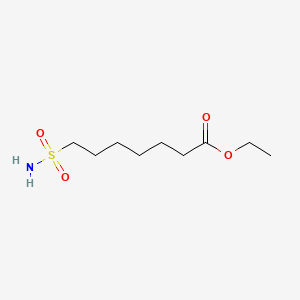
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
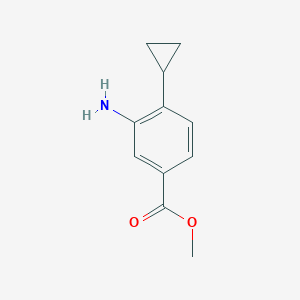
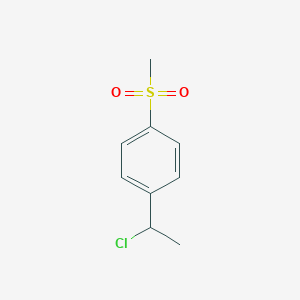
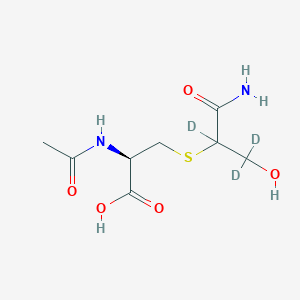
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
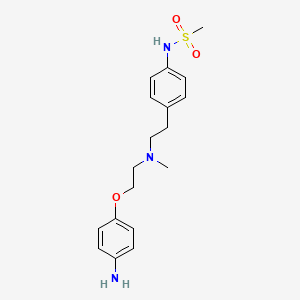
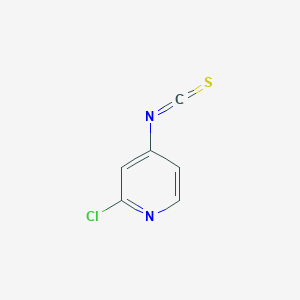
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
